molecular formula C10H14N2O B14193030 6-(2-tert-Butylhydrazinylidene)cyclohexa-2,4-dien-1-one CAS No. 832076-99-0

6-(2-tert-Butylhydrazinylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14193030
CAS No.: 832076-99-0
M. Wt: 178.23 g/mol
InChI Key: ZWLLAZZUMJDHRI-UHFFFAOYSA-N
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Description

6-(2-tert-Butylhydrazinylidene)cyclohexa-2,4-dien-1-one is an organic compound that features a hydrazone functional group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-tert-Butylhydrazinylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in a solvent such as toluene, with the addition of a base like piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The removal of by-products and purification steps, such as column chromatography, are crucial in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-tert-Butylhydrazinylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

6-(2-tert-Butylhydrazinylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2-tert-Butylhydrazinylidene)cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
  • 2,6-di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one

Uniqueness

6-(2-tert-Butylhydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of interactions and applications, making it valuable in various research fields .

Properties

CAS No.

832076-99-0

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(tert-butyldiazenyl)phenol

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12-11-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3

InChI Key

ZWLLAZZUMJDHRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=CC=CC=C1O

Origin of Product

United States

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